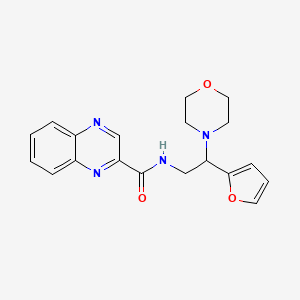

N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide

Description

N-(2-(Furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide is a quinoxaline-derived compound characterized by a furan-2-yl moiety and a morpholinoethyl side chain. Quinoxaline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. This compound’s structural uniqueness lies in the fusion of a morpholine ring (a saturated six-membered heterocycle with one oxygen and one nitrogen atom) and a furan ring (an oxygen-containing five-membered heterocycle), which may enhance its solubility and binding affinity to biological targets compared to simpler quinoxaline analogs.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c24-19(16-12-20-14-4-1-2-5-15(14)22-16)21-13-17(18-6-3-9-26-18)23-7-10-25-11-8-23/h1-6,9,12,17H,7-8,10-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRLDBXNBILWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

Introduction of the Furan Group: The furan-2-yl group can be introduced through a nucleophilic substitution reaction using a furan derivative.

Attachment of the Morpholinoethyl Group: The morpholinoethyl group is introduced via a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The quinoxaline core can be reduced to form a dihydroquinoxaline derivative.

Substitution: The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Oxidation: Furanone derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide as an anticancer agent. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against human lung cancer cells (A549) and breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.0 | Inhibition of tubulin polymerization |

| MCF-7 | 7.5 | Induction of apoptosis |

In a study published in a peer-reviewed journal, the compound was found to disrupt microtubule dynamics, which is crucial for cancer cell division and proliferation .

1.2 Inhibition of Kinases

The compound has also been identified as a potent inhibitor of receptor tyrosine kinases (RTKs), specifically type III RTKs such as PDGFR and FLT3. These kinases are often implicated in various cancers and inflammatory diseases. The inhibition of these pathways can lead to reduced tumor growth and metastasis.

| Kinase Target | Inhibition Percentage | Associated Disease |

|---|---|---|

| PDGFR | 75% | Glioblastoma |

| FLT3 | 80% | Acute myeloid leukemia |

Studies have demonstrated that compounds similar to this compound can effectively modulate these pathways, offering a new avenue for targeted cancer therapies .

Neuropharmacology

2.1 Antidepressant Properties

Emerging research indicates that the compound may possess antidepressant-like effects. Animal models treated with the compound displayed significant reductions in depressive-like behaviors in forced swim tests and tail suspension tests.

| Test Model | Effect Observed |

|---|---|

| Forced Swim Test | Decreased immobility time |

| Tail Suspension Test | Increased struggle time |

These findings suggest that the compound could influence neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further modifications, making it useful in creating new derivatives with enhanced biological activities.

| Synthetic Derivative | Potential Application |

|---|---|

| Quinoxaline derivatives | Antimicrobial agents |

| Morpholino derivatives | Antiviral compounds |

The ability to modify this compound opens up possibilities for developing new therapeutic agents across various domains .

Case Studies

-

Case Study on Anticancer Activity

- A study investigated the effects of this compound on A549 cells, demonstrating its capability to induce apoptosis through caspase activation pathways.

-

Case Study on Kinase Inhibition

- Research focused on the inhibition of PDGFR by the compound revealed its potential utility in treating glioblastoma, showing promise in preclinical models.

-

Case Study on Neuropharmacological Effects

- An investigation into the antidepressant properties highlighted significant behavioral changes in rodent models, suggesting a mechanism involving monoaminergic systems.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholinoethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide with key analogs, focusing on structural variations, synthesis methodologies, and reported outcomes.

N-(2-Diethylaminoethyl)-6-Iodoquinoxaline-2-carboxamide

- Structural Differences: Replaces the furan-2-yl and morpholinoethyl groups with a diethylaminoethyl side chain and an iodine substituent at the quinoxaline 6-position.

- Synthesis : Synthesized via radioiododestannylation using tributylstannyl precursors. Achieved radiochemical yields (RCY) of 77% for iodine-131 and 68% for iodine-125, with purity >97% .

- Significance: The iodine substitution enables radiopharmaceutical applications, such as imaging or targeted therapy. The diethylamino group may enhance lipophilicity compared to morpholine.

5-Nitrofuran-2-carboxylic Acid (3-Cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide

- Structural Differences: Features a nitro-functionalized furan ring and a 1,4-di-N-oxide quinoxaline core.

- Synthesis: Prepared by coupling 3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile with 5-nitrofuran-2-carboxylic acid in DMF.

- Significance : The nitro-furan moiety is associated with antiparasitic and antibacterial effects, suggesting that the absence of this group in the primary compound may limit such activity.

N-(2-Morpholinoethyl)-6-(Tributylstannyl)quinoxaline-2-carboxamide

- Structural Differences: Shares the morpholinoethyl group but includes a tributylstannyl substituent for radioisotope labeling.

- Synthesis : Utilized as a precursor for radioiodination. Demonstrated RCY of 52–68% for iodine-125/131 isotopes, highlighting the utility of stannyl groups in radiochemistry .

- Significance: The morpholinoethyl side chain may improve water solubility compared to diethylamino analogs, which is critical for in vivo stability.

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Structural Features | Synthesis Method | Yield/Purity | Potential Applications |

|---|---|---|---|---|

| This compound | Furan + morpholine + quinoxaline | Not explicitly described | N/A | Kinase inhibition, drug discovery |

| N-(2-Diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide | Diethylamino + iodine + quinoxaline | Radioiododestannylation | RCY 68–77%, purity >97% | Radiopharmaceuticals |

| 5-Nitrofuran-2-carboxylic acid (quinoxaline)amide | Nitro-furan + di-N-oxide quinoxaline | Amide coupling in DMF | Not reported | Antimicrobial agents |

| N-(2-Morpholinoethyl)-6-(tributylstannyl)quinoxaline-2-carboxamide | Morpholine + stannyl + quinoxaline | Stannylation followed by labeling | RCY 52–68% | Precursor for radiochemistry |

Key Observations

- Morpholine vs. Diethylamino Groups: The morpholinoethyl group in the primary compound likely improves aqueous solubility and metabolic stability compared to diethylaminoethyl analogs, which are more lipophilic .

- Furan vs.

- Radioisotope Compatibility: While the primary compound lacks direct radioisotope labeling data, its structural analogs demonstrate the feasibility of incorporating iodine-125/131 for diagnostic or therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the quinoxaline-2-carboxamide core with a morpholinoethyl-furan precursor. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) under nitrogen .

- Morpholine ring incorporation : Employ nucleophilic substitution or reductive amination, optimized under reflux conditions (60–80°C) in polar aprotic solvents .

- Purity control : Monitor reactions via TLC and HPLC, with final purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., furan protons at δ 6.3–7.2 ppm, morpholine protons at δ 2.5–3.5 ppm) .

- X-ray crystallography : For absolute configuration confirmation, particularly for chiral centers .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~423.18) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Analyze degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (typically >150°C for similar carboxamides) .

Q. How can computational tools predict its pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The morpholine group may enhance solubility but reduce CNS penetration .

- Molecular docking : AutoDock Vina to simulate binding to targets like kinases or GPCRs, guided by furan’s π-π stacking potential .

Advanced Research Questions

Q. What strategies identify the compound’s biological targets and mechanism of action?

- Methodological Answer :

- Target deconvolution : Use phenotypic screening followed by chemoproteomics (e.g., affinity chromatography with a biotinylated derivative) .

- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition patterns .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolite analysis : Use LC-MS to check for in situ degradation products that may confound results .

Q. What methods assess selectivity against structurally related enzyme isoforms?

- Methodological Answer :

- Isozyme-specific assays : Compare IC₅₀ values against PI3Kα vs. PI3Kγ isoforms using recombinant proteins .

- Structural modeling : Overlay compound-bound crystal structures of isoforms to identify key binding residue differences .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

- Methodological Answer :

- Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices against resistant bacterial or cancer cell lines .

- Pathway analysis : Transcriptomic profiling (RNA-seq) post-treatment to identify co-regulated pathways (e.g., apoptosis or autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.